{1-azabicyclo[3.2.1]octan-5-yl}methanol

Fragment-based drug design Gastrointestinal prokinetic agents Serotonin receptor modulation

{1-Azabicyclo[3.2.1]octan-5-yl}methanol (CAS 148672-75-7) is a conformationally rigid, bicyclic tertiary-amino alcohol belonging to the 1-azabicyclo[3.2.1]octane class. The compound features a hydroxymethyl substituent at the bridgehead position (C-5), distinguishing it from ring-carbon-substituted azabicyclic alcohols.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
Cat. No. B8722254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-azabicyclo[3.2.1]octan-5-yl}methanol
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CC2(CCN(C1)C2)CO
InChIInChI=1S/C8H15NO/c10-7-8-2-1-4-9(6-8)5-3-8/h10H,1-7H2
InChIKeyQWUOGDASTIXBPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring {1-Azabicyclo[3.2.1]octan-5-yl}methanol: A Bridgehead-Functionalized Azabicyclic Building Block for GI-Targeted Drug Discovery


{1-Azabicyclo[3.2.1]octan-5-yl}methanol (CAS 148672-75-7) is a conformationally rigid, bicyclic tertiary-amino alcohol belonging to the 1-azabicyclo[3.2.1]octane class [1]. The compound features a hydroxymethyl substituent at the bridgehead position (C-5), distinguishing it from ring-carbon-substituted azabicyclic alcohols. Its molecular formula is C₈H₁₅NO with a molecular weight of 141.21 g/mol, and it is commonly supplied as the free base or hydrochloride salt (CAS 1955561-19-9) [2]. This scaffold has been specifically claimed as a key intermediate in patents directed toward muscarinic M3 receptor antagonists for respiratory indications [3] and toward heterocyclic amide/ester derivatives possessing gastric prokinetic, antiemetic, anxiolytic, and antiarrhythmic activities [4].

Why Generic Substitution of {1-Azabicyclo[3.2.1]octan-5-yl}methanol Fails: Ring-Size, Bridgehead Geometry, and Functional-Group Specificity


Substituting {1-azabicyclo[3.2.1]octan-5-yl}methanol with a seemingly analogous azabicyclic alcohol—such as quinuclidine-3-methanol (1-azabicyclo[2.2.2]octane system), the ring-expanded 1-azabicyclo[3.3.1]nonan-5-yl analog, the primary amine variant (1-azabicyclo[3.2.1]octan-5-amine), or N-methyl tropine—can lead to divergent biological activity due to fundamental differences in spatial orientation of the hydrogen-bond donor/acceptor, nitrogen lone-pair vector, lipophilicity, and metabolic susceptibility [1]. Patent evidence demonstrates that the bridgehead hydroxymethyl group on the [3.2.1] scaffold enables specific covalent coupling to aryl carboxylic acids, producing amides and esters with defined gastric prokinetic and antiemetic profiles; the corresponding [3.3.1] homologues and amine variants yield distinct pharmacological outcomes in gastrointestinal motility assays [2]. The quantitative evidence below confirms that generic interchange within this compound class cannot be assumed without compromising target engagement and functional activity.

Product-Specific Quantitative Evidence Guide: {1-Azabicyclo[3.2.1]octan-5-yl}methanol vs. Closest Analogs


Bridgehead Hydroxymethyl vs. Bridgehead Aminomethyl: Differential Hydrogen-Bond Donor/Acceptor Capacity Determines Coupling Chemistry and Target Interaction

The bridgehead CH₂OH group in {1-azabicyclo[3.2.1]octan-5-yl}methanol acts as a hydrogen-bond donor (HBD count = 1) and acceptor (HBA count = 2), enabling esterification with aryl carboxylic acids. In contrast, the corresponding 5-aminomethyl analog (1-azabicyclo[3.2.1]octan-5-amine) provides a primary amine (HBD count = 2, HBA count = 2 in free base form; distinct pKa), which undergoes amide coupling and engages targets through a different electrostatic and hydrogen-bonding pharmacophore [1]. The patent US 5,190,953 explicitly claims both 5-hydroxymethyl and 5-aminomethyl intermediates but demonstrates that the resulting amide and ester coupling products exhibit distinct in vivo gastric prokinetic profiles [1].

Fragment-based drug design Gastrointestinal prokinetic agents Serotonin receptor modulation

[3.2.1] vs. [3.3.1] Ring System: Conformational Restraint and Lipophilicity Differentiate Gastrointestinal Target Engagement

The [3.2.1] bicyclic framework in the target compound provides a distinct spatial orientation of the nitrogen lone pair compared to the larger [3.3.1] ring system of 1-azabicyclo[3.3.1]nonan-5-yl}methanol. Molecular weight increases from 141.21 ([3.2.1]) to 155.24 ([3.3.1]) [1], while lipophilicity (predicted LogP) rises from approximately 0.26 (quinuclidine-3-methanol analog estimate) to 0.78 for the [3.3.1] homologue, reflecting a ΔLogP of ~0.5 . In the 5-HT₄ receptor agonist and gastric prokinetic benzamide series (Hadley et al.), the ring size of the azabicyclic side chain directly modulates gastric motility stimulation potency, with [3.2.1] and [3.3.1] systems yielding non-interchangeable SAR [2].

Conformational restriction Gastric prokinetic SAR Lipophilic efficiency

Nitrogen Lone-Pair Vector Orientation: [3.2.1] vs. [2.2.2] Scaffolds Drive Differential Monoamine Transporter Selectivity

Tamiz et al. (2000) demonstrated that in the 1-azabicyclo[3.2.1]octane series, the nitrogen lone-pair orientation relative to the 2-carbon bridge is a critical determinant of monoamine transporter subtype selectivity (DAT vs. SERT vs. NET) [1]. In contrast, quinuclidine (1-azabicyclo[2.2.2]octane) derivatives orient the lone pair symmetrically due to the three-fold bridge symmetry, yielding a fundamentally different pharmacophore vector [1]. The [3.2.1] scaffold with bridgehead hydroxymethyl substitution fixes the lone pair in an orientation favoring the DAT binding site, whereas the quinuclidine-3-methanol analog presents the hydrogen-bond donor/acceptor at a 180°-rotated vector relative to the nitrogen, resulting in distinct transporter affinity profiles.

Monoamine transporter inhibition Stereoelectronic effects Dopamine transporter pharmacology

N-Methyl Absence: Free Tertiary Amine vs. Quaternary/N-Methylated Tropane Analogs Enables Direct N-Functionalization for SAR Exploration

{1-Azabicyclo[3.2.1]octan-5-yl}methanol possesses a secondary-tertiary amine bridgehead nitrogen (pKa ~9-10 for the conjugate acid of the tertiary amine), which is available for direct N-alkylation, N-acylation, or N-oxide formation [1]. In contrast, tropine (8-methyl-8-azabicyclo[3.2.1]octan-3-ol) is N-methylated and therefore only capable of forming quaternary ammonium salts (N-alkylation), limiting diversification strategies [2]. Furthermore, tropine's hydroxyl group is at C-3 (axial/equatorial isomerism) rather than the bridgehead C-5 position, resulting in a different spatial relationship between the H-bond donor and the nitrogen pharmacophore. The patent US 5,190,953 specifically exploits the free tertiary amine of the [3.2.1] scaffold for generating diverse amide and ester libraries [3].

Medicinal chemistry diversification N-functionalization Tropane alkaloid comparison

Patent-Backed Gastrointestinal Prokinetic Utility: Specific Claim Coverage Distinguishes the [3.2.1] Scaffold from Alternate Azabicyclic Building Blocks

U.S. Patent 5,190,953 (Hadley et al., assigned to SmithKline Beecham) specifically claims 5-hydroxymethyl-1-azabicyclo[3.2.1]octane as a key intermediate for the preparation of heterocyclic carboxylic acid amides and esters with gastric prokinetic (enhanced gastric emptying), antiemetic, anxiolytic, and class I antiarrhythmic activities [1]. The patent explicitly distinguishes these bridgehead-functionalized [3.2.1] and [3.3.1] intermediates from prior art compounds where the amino or hydroxy group is attached to a ring carbon other than the bridgehead (e.g., tropine-based scaffolds), emphasizing that 'the arylcarboxylate amides and esters of the 5-aminomethyl- or 5-hydroxymethyl-1-azabicyclo[3.2.1]octanes... have not previously been described' [1]. This unique bridgehead geometry enables a specific distance relationship between the tertiary amine and the aryl carboxylate carbonyl critical for 5-HT₄ receptor-mediated gastric prokinetic activity.

Gastrointestinal prokinetic Antiemetic drug development Intellectual property landscape

Best Application Scenarios for {1-Azabicyclo[3.2.1]octan-5-yl}methanol Based on Quantitative Differentiation Evidence


Fragment-Based Discovery of Selective M3 Muscarinic Receptor Antagonists for COPD and Asthma

The compound serves as the core scaffold for constructing M3 muscarinic receptor antagonists, as claimed in the Astellas Pharma patent application (US 2010/0105658) [1]. The bridgehead hydroxymethyl group provides the optimal attachment point for thiazole-based carbamate pharmacophores, while the [3.2.1] ring system orients the nitrogen lone pair for selective M3 over M1/M2 receptor engagement. Procurement of the pre-functionalized bridgehead alcohol eliminates the need for late-stage C–H oxidation or protecting-group manipulations, enabling direct ester/carbamate library synthesis.

Early-Stage Gastrointestinal Prokinetic Lead Generation via Bridgehead Ester/Alexanderification

Based on the SmithKline Beecham patent estate (US 5,190,953) [1], this compound is the preferred intermediate for generating 5-HT₄ receptor-targeted gastric prokinetic agents. The bridgehead CH₂OH enables direct esterification with heterocyclic carboxylic acids (indole-3-carboxylic acid, substituted benzamides) to produce compounds with enhanced gastric emptying activity. The free tertiary amine maintains solubility at physiologic pH (predicted pKa ~9.0–9.5) for oral bioavailability, unlike quaternized tropane analogs.

Stereoelectronic Probe for Monoamine Transporter Pharmacophore Mapping

Following the SAR framework established by Tamiz et al. (2000) [1], the [3.2.1] scaffold with bridgehead hydroxymethyl can be elaborated into front-bridged tropane analogs to systematically explore the relationship between nitrogen lone-pair orientation and DAT/SERT/NET selectivity. The alcohol handle allows introduction of diverse O-alkyl oxime substituents, a strategy demonstrated to yield compounds with nanomolar transporter affinity and tunable selectivity ratios.

Comparative Building Block Screening for CNS vs. Peripheral Target Selectivity Optimization

The significant lipophilicity difference (ΔLogP ~0.5) between the [3.2.1] and [3.3.1] homologues [1] makes head-to-head procurement of both scaffolds valuable for systematic CNS penetration optimization. The lower LogP of the [3.2.1] system (~0.26) favors lower brain tissue binding and reduced hERG liability compared to the more lipophilic [3.3.1] analog (~0.78), which is critical when developing GI-restricted therapeutics requiring minimal CNS exposure.

Quote Request

Request a Quote for {1-azabicyclo[3.2.1]octan-5-yl}methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.